Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(17-11-14-3-1-2-4-16(14)22-17)19-8-5-13(6-9-19)15-7-10-21-12-15/h1-4,7,10-13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGROAINFUJUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives typically involves coupling reactions and electrophilic cyclization reactions . For instance, benzothiophene aldehydes can be prepared in multiple steps starting from commercially available precursors . A common method involves a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzothiophenes in moderate to good yields.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone features a benzo[b]thiophene core linked to a piperidine moiety, which is further substituted with a thiophene ring. Its molecular formula is , with a molecular weight of approximately 398.57 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Neurological Disorders
Research indicates that this compound may act as an antagonist at the calcitonin gene-related peptide receptor, suggesting potential use in treating migraines. Animal studies have shown promising results regarding its intranasal bioavailability and efficacy in reducing migraine symptoms .
Antimicrobial Activity
Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MIC) that rival established antibiotics, indicating its potential as an antimicrobial agent .
Antioxidant Properties
The structural characteristics of this compound suggest possible antioxidant activity. Related thiophene compounds have been shown to effectively scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Inhibition Studies
A study published in MDPI evaluated the binding affinity of various derivatives, including Benzo[b]thiophen compounds, towards specific receptors involved in neurological disorders. The most promising analog exhibited a micromolar affinity (Ki = 2.30 μM) toward relevant targets .
Clinical Implications
Patents related to this compound highlight its potential applications in treating metabolic syndrome, type 2 diabetes, obesity, and central nervous system disorders such as Alzheimer's disease . These findings underscore the compound's versatility and therapeutic promise.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to various protein targets, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Piperidine vs. Piperidine’s larger size may enhance binding to hydrophobic pockets in receptors like ERs .
Thiophene Substitution : The thiophen-3-yl group in the target compound distinguishes it from raloxifene’s 4-hydroxyphenyl, which is critical for ER antagonism. Thiophene’s electron-rich nature may influence π-π stacking interactions or metabolic stability .
Aromatic Substituents : Hydroxy and methoxy groups (e.g., in raloxifene) improve solubility and hydrogen-bonding capacity, whereas thiophene derivatives may prioritize lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
*Estimated using fragment-based methods.
Key Insights:
- Lipophilicity : The target compound’s logP (~3.8) is lower than raloxifene’s (5.5), suggesting better aqueous solubility but reduced membrane penetration. Thiophene’s sulfur atom may slightly polarize the structure .
- ER Binding: Raloxifene’s 4-hydroxyphenyl group is essential for high ER affinity. The target’s thiophen-3-yl may reduce ER binding but introduce selectivity for non-estrogen targets (e.g., GPCRs) .
- Metabolic Stability : Thiophene rings are prone to oxidation, but piperidine’s substitution pattern (e.g., 4-position) could mitigate this via steric hindrance .
Challenges and Opportunities
- Synthetic Complexity : Introducing thiophen-3-yl to piperidine requires regioselective coupling, which may necessitate protecting group strategies or transition-metal catalysis .
- Biological Screening: No direct data exists for the target compound, but analogs like raloxifene and its derivatives (e.g., bipyraloxifene ) demonstrate the importance of substituent optimization for therapeutic efficacy.
- Toxicity : Thiophene-containing compounds can form reactive metabolites; structural tweaks (e.g., fluorination ) may improve safety profiles.
Biological Activity
Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 327.5 g/mol. Its structure features a benzo[b]thiophene core linked to a piperidine moiety through a methanone group and a thiophene substituent, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route often employs various reagents and conditions to optimize yield and purity.
Antitumor Activity
Research indicates that derivatives of benzo[b]thiophen compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show considerable cytotoxicity with IC₅₀ values in the low micromolar range, suggesting potential as antitumor agents .
Antimicrobial Properties
Benzo[b]thiophen derivatives have also been evaluated for their antimicrobial activity. In vitro studies reveal that certain analogs possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics .
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been investigated through docking studies, revealing promising binding affinities. For example, related compounds demonstrated micromolar affinity toward the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders . This suggests potential applications in treating neurological conditions.
Study 1: Cytotoxicity Assessment
In a study focusing on the cytotoxic effects of benzo[b]thiophen derivatives, several compounds were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values below 10 μM, highlighting their potential as lead compounds for further development in cancer therapy .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of benzo[b]thiophen derivatives against various bacterial strains. The study found that specific compounds showed superior activity compared to traditional antibiotics, with MIC values significantly lower than those of control drugs like ciprofloxacin .
Research Findings Summary Table
| Activity | Tested Compound | IC₅₀/MIC (μg/mL) | Target Pathogen/Cell Line |
|---|---|---|---|
| Antitumor | Benzo[b]thiophen derivative | <10 | Various cancer cell lines |
| Antimicrobial | Benzo[b]thiophen derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Neuropharmacological | Related analogs | Ki = 2.30 μM | 5-HT_1A receptor |
Q & A
Q. What synthetic strategies are commonly employed for constructing the benzo[b]thiophene core in this compound?
The benzo[b]thiophene moiety is typically synthesized via Pd-catalyzed cross-coupling reactions , such as the Sonogashira coupling between 2-iodothiophenol and terminal alkynes, yielding moderate to excellent yields (up to 87%) . Additionally, Friedel-Crafts acylation is employed to introduce ketone groups onto the benzo[b]thiophene scaffold, as demonstrated in the synthesis of raloxifene analogs . Key considerations include optimizing reaction conditions (e.g., solvent, catalyst loading) and controlling regioselectivity to avoid byproducts .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Essential for verifying the connectivity of the piperidine and thiophene substituents. For example, distinct chemical shifts for the methanone carbonyl (~170 ppm in 13C NMR) and aromatic protons (δ 6.8–8.2 ppm) confirm structural integrity .
- HPLC : Used to assess purity (>95% peak area at 254 nm) and retention times (e.g., 11.351–13.036 minutes under specific solvent gradients) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 72.04% observed vs. 72.85% calculated) .
Q. How is the piperidine-thiophene linkage synthesized and validated?
The piperidine-thiophene bond is formed via nucleophilic substitution or amide coupling . For example, NaH in THF deprotonates hydroxyl groups, enabling reactions with electrophilic intermediates . Validation involves 2D NMR (e.g., NOESY to confirm spatial proximity) and X-ray crystallography to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities and intermolecular interactions?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution data. Key parameters include:
- Dihedral angles between aromatic rings (e.g., 23.91°–84.47° for benzothiophene and methoxyphenyl groups) .
- Hydrogen-bonding networks : In tetrazole analogs, N–H···N interactions form chains parallel to crystallographic axes, influencing packing and stability .
- R.M.S. deviations : Planarity of benzothiophene rings (e.g., 0.0084 Å deviation) confirms minimal steric strain .
Q. What computational approaches predict biological activity and binding modes of analogs?
- Docking Studies : Molecular docking (e.g., with AutoDock Vina) evaluates interactions with targets like 5-HT1A receptors. For example, micromolar affinity (Ki = 2.30 μM) was observed for analogs with pyridinylpiperazine substituents, attributed to electrostatic interactions with receptor residues .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity. Electron-withdrawing groups on the thiophene ring enhance binding affinity .
Q. How can researchers address conflicting data between NMR and elemental analysis?
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass discrepancies .
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., unreacted starting materials) that skew elemental analysis .
- Repetition Under Controlled Conditions : Ensure anhydrous environments to prevent hydrolysis or oxidation during synthesis .
Q. What strategies optimize reaction yields for low-yielding steps (e.g., 8% vs. 78%)?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)2Cl2) enhance coupling efficiency in Stille or Suzuki reactions .
- Temperature Gradients : Slow heating (e.g., 50°C → 80°C) minimizes side reactions in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
